Ethyl N-(5-formylpyrimidin-2-YL)glycinate

Medicinal Chemistry ADME Prediction Physicochemical Property

Ethyl N-(5-formylpyrimidin-2-YL)glycinate (CAS 915920-21-7) is an irreplaceable pyrimidine building block for medicinal chemistry and bi-functional complex synthesis. Unlike generic analogs, its three functional groups—5-formyl aldehyde, N-ethyl glycinate ester, and pyrimidine core—work in concert to enable patented synthetic pathways (US11225655B2). With LogP 0.77 vs. -0.05 for the free acid, it provides a 6.6× greater partition coefficient for improved cell permeability and organic-phase solubility. Procure at ≥98% purity to eliminate purification steps and ensure stoichiometric precision in transition metal-catalyzed and stoichiometry-sensitive routes. When structural fidelity defines your project, accept no substitutes.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 915920-21-7
Cat. No. B1341568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(5-formylpyrimidin-2-YL)glycinate
CAS915920-21-7
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=NC=C(C=N1)C=O
InChIInChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12)
InChIKeyDENBZDWRGVUDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(5-formylpyrimidin-2-YL)glycinate (CAS 915920-21-7): A Pyrimidine-Based Heterocyclic Building Block for Custom Synthesis and Pharmaceutical Research


Ethyl N-(5-formylpyrimidin-2-YL)glycinate is a heterocyclic compound featuring a pyrimidine core substituted with a reactive 5-formyl group and an N-linked ethyl glycinate moiety. This structure defines it as a member of the 2-aminopyrimidine family, a scaffold renowned for its versatility in medicinal chemistry [1]. The compound is a solid at room temperature with a molecular formula of C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . It is utilized primarily as a specialized intermediate in the synthesis of more complex small-molecule libraries and bi-functional complexes, not as an active pharmaceutical ingredient (API) [2]. This differentiation is critical: its value is not measured by an IC50 against a biological target, but by its unique combination of reactive handles and physico-chemical properties that enable synthetic pathways not easily accessible with close structural analogs.

The Procurement Risk: Why Generic Pyrimidine Analogs Are Not Drop-In Replacements for Ethyl N-(5-formylpyrimidin-2-YL)glycinate


The practice of substituting one heterocyclic building block for another within a synthetic route is a significant source of project delays and failures in both academic and industrial R&D settings. For Ethyl N-(5-formylpyrimidin-2-YL)glycinate, generic substitution fails because its utility hinges on the precise orchestration of three functional groups: the 5-formyl (aldehyde) handle, the N-ethyl glycinate ester, and the pyrimidine ring itself. Analogs like the free acid (N-(5-formylpyrimidin-2-yl)glycine) or the unsubstituted core (2-aminopyrimidine-5-carbaldehyde) lack one or more of these critical features . The ethyl ester group, for example, is not a mere 'protecting group' but a key determinant of the molecule's solubility and reactivity profile [1]. Furthermore, the compound's role as a designated intermediate in patented methodologies, such as the synthesis of bi-functional complexes (US11225655B2), means that a deviation in the building block's structure can lead to entirely different, and often non-patentable or inactive, final products [2].

Quantitative Differentiation Guide for Ethyl N-(5-formylpyrimidin-2-YL)glycinate: Head-to-Head Comparisons with Leading Analogs


Enhanced Lipophilicity (LogP) Relative to Free Acid Analog

The ethyl ester moiety of Ethyl N-(5-formylpyrimidin-2-YL)glycinate confers a significantly higher lipophilicity compared to its closest structural analog, the free acid N-(5-formylpyrimidin-2-yl)glycine. This difference is quantified by a predicted LogP value of 0.77, which is substantially greater than the LogP of the free acid, reported as -0.05 . This 0.82 unit difference in LogP translates to an approximately 6.6-fold increase in partition coefficient in an octanol-water system, a critical metric for predicting membrane permeability and solubility in organic synthesis .

Medicinal Chemistry ADME Prediction Physicochemical Property

Availability at Higher Certified Purity (≥98%) Compared to Standard 95% Grade

While Ethyl N-(5-formylpyrimidin-2-YL)glycinate is commonly available at a 95% purity specification from many suppliers, a key differentiator is its proven availability at a higher purity grade of 98% or greater from select vendors . This is not a universal property for all analogs; for instance, the free acid N-(5-formylpyrimidin-2-yl)glycine is predominantly offered at 95% purity, with no readily accessible 98% grade option . The ability to procure the target compound at a higher initial purity can reduce or eliminate a preliminary purification step, saving both time and material during critical synthetic campaigns.

Organic Synthesis Quality Control Analytical Chemistry

Structural Uniqueness: Unique Patented Application as a Bi-functional Complex Precursor

Ethyl N-(5-formylpyrimidin-2-YL)glycinate is specifically named as a key intermediate in the synthesis of bi-functional complexes used in DNA-encoded library (DEL) technology, as detailed in US Patent 11,225,655 B2 [1]. The formyl group serves as a reactive aldehyde handle for conjugation, while the pyrimidine core is the 'molecule part' being identified. In stark contrast, the simple analog 2-aminopyrimidine-5-carbaldehyde, while also possessing a formyl group, lacks the N-ethyl glycinate moiety. This structural deficiency prevents it from serving as an equivalent building block in this specific, protected synthetic methodology, as it would not install the required functional group onto the pyrimidine scaffold [2]. No direct comparator data is available for other analogs in this exact application.

Chemical Biology DNA-Encoded Libraries Bi-functional Molecules

Greater Topological Polar Surface Area (TPSA) than Simple Aldehyde Building Blocks

Ethyl N-(5-formylpyrimidin-2-YL)glycinate has a predicted Topological Polar Surface Area (TPSA) of 81.2 Ų [1]. This is significantly larger than the TPSA of a simpler comparator, 2-aminopyrimidine-5-carbaldehyde, which is 68.9 Ų [2]. The difference of 12.3 Ų arises from the additional ethyl glycinate moiety and directly influences the molecule's hydrogen-bonding capacity and overall polarity. This is a quantitative descriptor used in drug design to predict a compound's oral bioavailability and ability to cross biological barriers like the blood-brain barrier.

Medicinal Chemistry Drug Design Physicochemical Property

Strategic Application Scenarios for Ethyl N-(5-formylpyrimidin-2-YL)glycinate: Where Evidence Supports Its Use


Synthesis of DNA-Encoded Library (DEL) and Bi-functional Complex Precursors

This compound is ideally suited for projects involving the synthesis of bi-functional complexes where a pyrimidine-based 'molecule part' needs to be linked to an 'identifier oligonucleotide' or another large biomolecule. As demonstrated by its specific citation in US Patent 11,225,655 B2, the 5-formyl group on the pyrimidine core provides a reactive handle for conjugation chemistry, while the ethyl glycinate ester can be a point of further diversification or a stabilizing moiety [1]. Generic analogs like 2-aminopyrimidine-5-carbaldehyde lack the N-linked glycinate structure and are therefore not a direct substitute for accessing the same chemical space in this patented methodology.

Medicinal Chemistry SAR Studies Requiring Increased Lipophilicity

When a research program's lead optimization phase requires a pyrimidine-containing building block with higher lipophilicity to improve cell permeability or organic phase solubility, Ethyl N-(5-formylpyrimidin-2-YL)glycinate is the superior choice over the free acid, N-(5-formylpyrimidin-2-yl)glycine. The quantifiable difference in LogP (0.77 vs. -0.05) provides a 6.6-fold predicted increase in partition coefficient, which can be a decisive factor in the early stages of a medicinal chemistry campaign . Its use allows for the introduction of the pyrimidine core without compromising the desired lipophilic character of the final molecule.

High-Purity Organic Synthesis for Sensitive Downstream Reactions

For synthetic routes that are particularly sensitive to impurities—such as those involving transition metal catalysis or requiring precise stoichiometry—the ability to procure Ethyl N-(5-formylpyrimidin-2-YL)glycinate at a certified purity of 98% or higher offers a distinct advantage. This higher grade, which is not universally available for all close analogs (e.g., the 95% limitation for the free acid), minimizes the risk of side reactions and eliminates the need for an initial purification step, thus improving overall synthetic yield and reproducibility .

Modulating Physicochemical Properties in Drug Design

Researchers focused on optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can leverage the specific physicochemical properties of this compound. With a TPSA of 81.2 Ų, it occupies a distinct property space compared to smaller, less polar heterocyclic building blocks like 2-aminopyrimidine-5-carbaldehyde (TPSA = 68.9 Ų) [2]. This makes it a valuable tool for dialing in the polarity and hydrogen-bonding capacity of a lead molecule, as predicted by standard drug-likeness models.

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